3-Amino-1-(4-bromo-3-methylphenyl)propan-1-ol
CAS No.:
Cat. No.: VC17715563
Molecular Formula: C10H14BrNO
Molecular Weight: 244.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14BrNO |
|---|---|
| Molecular Weight | 244.13 g/mol |
| IUPAC Name | 3-amino-1-(4-bromo-3-methylphenyl)propan-1-ol |
| Standard InChI | InChI=1S/C10H14BrNO/c1-7-6-8(2-3-9(7)11)10(13)4-5-12/h2-3,6,10,13H,4-5,12H2,1H3 |
| Standard InChI Key | RBAYIRZSVNHINQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)C(CCN)O)Br |
Introduction
3-Amino-1-(4-bromo-3-methylphenyl)propan-1-ol is a chemical compound that belongs to the class of organic compounds known as phenylpropanols. This compound is characterized by the presence of a phenyl ring substituted with a bromo and methyl group, attached to a propanol backbone with an amino group at the first carbon. Despite its specific structure, detailed information on this compound is limited in publicly available scientific literature. Therefore, this article will synthesize available data and provide insights into its potential properties and applications based on related compounds.
Synthesis and Applications
The synthesis of 3-Amino-1-(4-bromo-3-methylphenyl)propan-1-ol could involve multi-step organic synthesis methods, potentially starting from simpler phenylpropanol derivatives. The presence of an amino group suggests potential applications in pharmaceuticals or as a precursor for further chemical modifications.
Potential Applications:
-
Pharmaceutical Intermediates: Compounds with amino and hydroxyl groups are often used as intermediates in the synthesis of pharmaceuticals due to their ability to participate in various chemical reactions.
-
Organic Synthesis: The compound could serve as a building block for synthesizing more complex molecules, leveraging its functional groups for further derivatization.
Research Findings and Challenges
While specific research findings on 3-Amino-1-(4-bromo-3-methylphenyl)propan-1-ol are scarce, related compounds like 2-Bromo-1-(3-methylphenyl)propan-1-one have been studied for their chemical properties and potential applications . The lack of detailed information on this compound highlights the need for further research into its synthesis, properties, and potential uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume